7-Deazaadenosine-5'-Triphosphate
Descripción
Contextualization within Modified Nucleotide Research
In the field of modified nucleotide research, 7-deaza-ATP and its deoxy-form (7-deaza-dATP) are investigated for their ability to alter the characteristics of nucleic acids. The replacement of the N7 nitrogen in the purine (B94841) ring removes a potential hydrogen bond acceptor site in the major groove of DNA without disrupting the Watson-Crick base pairing. trilinkbiotech.comnih.gov This modification can lead to nucleic acids with improved properties for various analytical techniques.
Research has demonstrated that 7-deazapurine nucleotides can be substituted for their natural counterparts in polymerase chain reactions (PCR). jenabioscience.com The resulting modified DNA exhibits different properties; for instance, it can lower the melting temperature of the double strand, which is particularly useful for the PCR amplification of GC-rich templates and for improving DNA band patterns in polyacrylamide gel electrophoresis. jenabioscience.com Conversely, the modification can also increase the stability of the helical DNA structure. jenabioscience.com The incorporation efficiency of these analogs can vary; studies with Taq polymerase show that while 7-deaza-2'-deoxyguanosine (B613789) triphosphate (c7GdTP) can completely replace dGTP, 7-deaza-dATP (c7AdTP) requires the presence of the natural dATP for efficient amplification. nih.gov
The enhanced stability of DNA containing 7-deazapurines under certain analytical conditions, such as matrix-assisted laser desorption/ionization mass spectrometry (MALDI-MS), has been a significant focus. oup.com This increased stability suggests that their use in Sanger dideoxy sequencing could produce termination products robust enough for detection by MALDI-MS, potentially enabling much faster sequence readouts. oup.com Furthermore, 7-deaza-dATP has been presented as a suitable alternative to 2'-deoxyadenosine-5'-O-(1-thiotriphosphate) (dATPαS) in Pyrosequencing technology, showing comparable low substrate specificity for luciferase and reduced inhibition of apyrase activity. nih.govdiva-portal.org
Beyond sequencing, 7-deaza-ATP is utilized in a range of biochemical applications, including the generation of aptamers, in vitro transcription, mutagenesis, and photocrosslinking studies. trilinkbiotech.comtrilinkbiotech.com
Table 1: Applications of 7-Deazaadenosine-5'-Triphosphate in Modified Nucleotide Research
| Application Area | Specific Use | Observed Effect or Finding | Citations |
|---|---|---|---|
| PCR Amplification | Replacement for natural dNTPs | Leads to modified DNA with a lower melting temperature; useful for GC-rich templates. | jenabioscience.com |
| Incorporation by Taq Polymerase | Taq polymerase accepts c7GdTP more readily than c7AdTP. | nih.gov | |
| DNA Sequencing | Sanger Dideoxy Sequencing | Termination products with 7-deazapurines are more stable for MALDI-MS analysis, potentially allowing for faster sequencing. | oup.com |
| Pyrosequencing | c7dATP is a suitable alternative to dATPαS, with low substrate specificity for luciferase and less inhibition of apyrase. | nih.govdiva-portal.org | |
| Automated Fluorescent Sequencing | Helps to minimize band compression on sequencing gels. | jenabioscience.com | |
| Nucleic Acid Structure | DNA Major Groove | Modification of the major groove by removing the N7 hydrogen bond acceptor. | nih.gov |
| DNA Stability | Can increase the stability of the helical DNA structure. | jenabioscience.com | |
| Biochemical Probes | General Laboratory Use | Used in aptamer development, in vitro transcription, mutagenesis, and photocrosslinking studies. | trilinkbiotech.comtrilinkbiotech.com |
| DNA/Protein Interaction Studies | The modification can be used to probe interactions in the major groove of DNA. | nih.gov |
Significance as a Nucleoside Analog Metabolite
The significance of this compound extends to its role as the active metabolite of precursor nucleoside analogs, particularly in antiviral research. nih.govnih.gov Synthetic nucleosides like 7-deazaadenosine analogs are designed to be taken up by cells and then phosphorylated by host or viral kinases into their corresponding triphosphate form. nih.govnih.gov This intracellularly generated 7-deaza-ATP then acts as a competitive inhibitor or substrate for viral polymerases, disrupting viral replication. nih.gov
A notable example is in the research against Flaviviridae viruses. The triphosphate form of β-d-2'-ethynyl-7-deaza-adenosine (2'E-7D-ATP) has been shown to target the RNA polymerase of the Dengue virus (DENV). nih.gov It competes with the natural ATP substrate at the polymerase's active site and, upon incorporation into the viral RNA, causes immediate chain termination. nih.gov Similarly, in studies on the Hepatitis C virus (HCV), another member of the Flaviviridae family, the inclusion of a 7-deaza modification in a series of purine nucleoside triphosphates was found to increase their inhibitory potency against the HCV RNA-dependent RNA polymerase (RdRp). nih.govasm.orgasm.orgnih.gov Specifically, 7-deaza-2′-C-methyl-ATP, the metabolite of 7-deaza-2′-C-methyl-adenosine, demonstrated a 20-fold increase in potency in HCV RdRp assays compared to its non-deaza counterpart. nih.govasm.orgnih.govresearchgate.net This compound acts as a competitive inhibitor with respect to ATP and functions as a chain terminator. nih.govasm.org
The natural product Tubercidin (7-deaza-adenosine), found in Streptomyces spp., is also phosphorylated intracellularly to its triphosphate metabolite. jenabioscience.comnih.gov This metabolite is incorporated into both DNA and RNA and exhibits some polymerase inhibition activity, highlighting a natural precedent for the biological activity of this class of compounds. nih.gov
Table 2: Inhibitory Activity of this compound Analogs
| Compound | Target Enzyme | Virus | Inhibitory Constant | Mechanism of Action | Citations |
|---|---|---|---|---|---|
| β-d-2'-ethynyl-7-deaza-adenosine triphosphate (2'E-7D-ATP) | RNA Polymerase | Dengue Virus (DENV) | Apparent Kᵢ = 0.060 ± 0.016 µM | Competitive inhibition with ATP; immediate chain termination. | nih.gov |
| 7-deaza-2'-C-methyl-ATP | RNA-dependent RNA Polymerase (RdRp) | Hepatitis C Virus (HCV) | Kᵢ = 0.024 µM | Competitive inhibition with ATP; functional chain terminator. | nih.gov |
| 7-deaza-2'-C-methyl-ATP | RNA-dependent RNA Polymerase (RdRp) | Hepatitis C Virus (HCV) | 20-fold increased potency over 2'-C-methyl-ATP. | Increased inhibitory potency. | nih.govasm.orgnih.govresearchgate.net |
| 7-deaza-2'-C-methyl-ATP | RNA Polymerase | Bovine Viral Diarrhea Virus (BVDV) | IC₅₀ = 3.7 µM | Potent inhibitor. | asm.org |
| Tubercidin 5'-triphosphate | DNA-dependent RNA polymerase | N/A | Selective utilization as an ATP analog. | Polymerase inhibition. | nih.govcaymanchem.com |
Structure
3D Structure
Propiedades
IUPAC Name |
[[(2R,3S,4R,5R)-5-(4-aminopyrrolo[2,3-d]pyrimidin-7-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N4O13P3/c12-9-5-1-2-15(10(5)14-4-13-9)11-8(17)7(16)6(26-11)3-25-30(21,22)28-31(23,24)27-29(18,19)20/h1-2,4,6-8,11,16-17H,3H2,(H,21,22)(H,23,24)(H2,12,13,14)(H2,18,19,20)/t6-,7-,8-,11-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVVRDIINMFAFEO-KCGFPETGSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C2=NC=NC(=C21)N)C3C(C(C(O3)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CN(C2=NC=NC(=C21)N)[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N4O13P3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30905599 | |
| Record name | 7-[5-O-(Hydroxy{[hydroxy(phosphonooxy)phosphoryl]oxy}phosphoryl)pentofuranosyl]-7H-pyrrolo[2,3-d]pyrimidin-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30905599 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
506.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
10058-66-9 | |
| Record name | Tubercidin 5'-triphosphate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010058669 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 7-[5-O-(Hydroxy{[hydroxy(phosphonooxy)phosphoryl]oxy}phosphoryl)pentofuranosyl]-7H-pyrrolo[2,3-d]pyrimidin-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30905599 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Derivatization of 7 Deazaadenosine 5 Triphosphate
Chemical Synthesis Approaches for 7-Deazaadenosine-5'-Triphosphate
The chemical synthesis of this compound (7-deaza-ATP), also known as Tubercidin 5'-triphosphate, typically starts from the corresponding nucleoside, 7-deazaadenosine (Tubercidin). A common and established method for phosphorylation is the one-pot procedure.
A general route involves the selective phosphorylation of the 5'-hydroxyl group of the unprotected or suitably protected nucleoside. One widely used method is the Yoshikawa procedure, which utilizes phosphorus oxychloride (POCl₃) in a phosphate (B84403) solvent like trimethyl phosphate. The initial reaction forms the 5'-monophosphate, which can then be converted to the triphosphate.
A more direct approach to the triphosphate involves reacting the nucleoside with POCl₃ and subsequently with a pyrophosphate salt. For instance, a procedure analogous to the synthesis of related nucleotide triphosphates involves cooling a solution of the parent nucleoside (e.g., 7-deazaadenosine) in trimethylphosphate and adding phosphorus oxychloride. google.com After stirring for a period to form the dichlorophosphate (B8581778) intermediate, a solution of a pyrophosphate salt, such as bis(tributylammonium) pyrophosphate, in an anhydrous solvent like dimethylformamide (DMF) is added. google.com This reaction mixture is then treated with a buffer, and the final product is purified using chromatographic techniques, such as ion-exchange or reverse-phase high-performance liquid chromatography (HPLC). google.comnih.gov
The key challenge in chemical synthesis is achieving regioselectivity for the 5'-position, avoiding reactions at the 2'- and 3'-hydroxyl groups of the ribose sugar. This is often accomplished by controlling reaction conditions such as temperature and stoichiometry or by using protecting groups, though one-pot methods with unprotected nucleosides are often preferred for their efficiency. mdpi.com
Enzymatic Synthesis of this compound Analogues
Enzymatic synthesis offers a powerful alternative to chemical methods, often providing high regio- and stereoselectivity without the need for complex protection and deprotection steps. researchgate.net The synthesis of 7-deaza-ATP analogues can be achieved through in vitro enzyme cascade reactions, starting from either the nucleobase or the nucleoside. mdpi.com
These biocatalytic routes typically involve a series of phosphorylation steps catalyzed by specific kinases. The general pathway is:
Nucleoside → Nucleoside 5'-monophosphate (NMP) → Nucleoside 5'-diphosphate (NDP) → Nucleoside 5'-triphosphate (NTP)
First Phosphorylation: A nucleoside kinase (NK) catalyzes the transfer of a phosphate group from a donor, usually ATP, to the 5'-hydroxyl of the 7-deazaadenosine analogue. mdpi.com
Second Phosphorylation: A nucleoside monophosphate kinase (NMPK) then converts the resulting 7-deaza-AMP analogue to its diphosphate (B83284) form, again using ATP as the phosphate donor. mdpi.com
Third Phosphorylation: Finally, a nucleoside diphosphate kinase (NDPK) catalyzes the formation of the target 7-deaza-ATP analogue from its diphosphate precursor. mdpi.com
A significant advantage of this approach is the broad substrate tolerance of many kinases, which allows for the synthesis of a wide array of modified nucleoside triphosphates. researchgate.netmdpi.com For example, bacterial dinucleotide cyclases like DncV from Vibrio cholerae and mouse cyclic GMP–AMP synthase (cGAS) have been utilized for the one-step enzymatic synthesis of complex analogues like cyclic dinucleotides (CDNs) from various 7-substituted 7-deazaadenosine triphosphate substrates. acs.orgacs.org This demonstrates the utility of enzymes in constructing not only the triphosphate moiety but also in subsequent cyclization reactions to yield more complex structures. acs.org
| Enzyme Class | Reaction Catalyzed | Starting Material | Product | Ref |
| Nucleoside Kinase (NK) | Nucleoside + ATP → NMP + ADP | 7-Deazaadenosine analogue | 7-Deaza-AMP analogue | mdpi.com |
| NMP Kinase (NMPK) | NMP + ATP → NDP + ADP | 7-Deaza-AMP analogue | 7-Deaza-ADP analogue | mdpi.com |
| NDP Kinase (NDPK) | NDP + ATP → NTP + ADP | 7-Deaza-ADP analogue | 7-Deaza-ATP analogue | mdpi.com |
| Dinucleotide Cyclase (e.g., cGAS, DncV) | 2 x NTP → CDN + 2 PPi | 7-Deaza-ATP analogue | 7-Deazapurine CDN analogue | acs.orgacs.org |
Synthesis of this compound Derivatives with Specific Substitutions
Alkynylamino-Modified 7-Deaza-2'-Deoxyadenosine-5'-Triphosphate Derivatives
The synthesis of C7-modified 7-deaza-dATP derivatives featuring pendant side chains like aminopropynyl groups is of interest for expanding the chemical functionality of DNA. researchgate.net The synthetic route typically begins with a C7-halogenated 7-deaza-2'-deoxyadenosine. A palladium-catalyzed Sonogashira cross-coupling reaction is a key step, used to introduce an alkyne-containing side chain at the C7 position. researchgate.netseela.net
For example, to synthesize a derivative with a pendant aminopropynyl side chain, 7-iodo-7-deaza-2'-deoxyadenosine can be reacted with a protected amino-alkyne, such as N-propynyltrifluoroacetamide, in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄) and a copper(I) co-catalyst (CuI). researchgate.net Following the successful coupling, the resulting modified nucleoside is converted to its 5'-triphosphate. This is achieved through a phosphorylation procedure, such as the one-pot method involving POCl₃ and pyrophosphate, to yield the desired alkynylamino-modified 7-deaza-dATP derivative. researchgate.net
Methyl-Substituted this compound Derivatives (e.g., 6-Methyl-7-deaza-9-β-D-ribofuranosylpurine 5'-triphosphate)
Bioisosteric replacement of the exocyclic amino group of adenosine (B11128) with a methyl group yields 6-methyl-9-β-D-ribofuranosylpurine. The 7-deaza analogue of this compound is a hydrophobic mimic of adenosine. nih.gov The synthesis of its 5'-triphosphate, 4-methyl-7-β-D-ribofuranosylpyrrolo[2,3-d]pyrimidine 5'-triphosphate (also named 7-deaza-6-methyl-9-β-D-ribofuranosylpurine 5'-triphosphate), has been reported. nih.gov
The synthesis starts with the corresponding nucleoside, 4-methyl-7-β-D-ribofuranosylpyrrolo[2,3-d]pyrimidine. A one-pot triphosphorylation method is employed, proceeding via an H-phosphonate monoester intermediate. The nucleoside is first converted to its 5'-H-phosphonate. This intermediate is then activated and reacted with a pyrophosphate salt, such as tris(tetra-n-butylammonium) hydrogen pyrophosphate, in the presence of a condensing agent in a solvent mixture like DMF and pyridine (B92270) to furnish the final triphosphate product. nih.gov
| Compound | Starting Material | Key Reaction Type | Final Product | Ref |
| 7-deaza-6-methyl-9-β-D-ribofuranosylpurine 5'-triphosphate | 7-deaza-6-methyl-9-β-D-ribofuranosylpurine | One-pot phosphorylation via H-phosphonate | 4-Methyl-7-β-D-ribofuranosylpyrrolo[2,3-d]pyrimidine 5'-triphosphate | nih.gov |
Substituted 7-Deazapurine Cyclic Dinucleotide Analogues
Substituted 7-deazapurine cyclic dinucleotides (CDNs) are important analogues that can be synthesized through both chemical and enzymatic routes. acs.orgacs.org These molecules are derivatives where one or both of the purine (B94841) bases are replaced by a 7-deazapurine moiety, which can be further substituted at the C7 position.
Chemical Synthesis: A modular chemical synthesis approach often relies on Suzuki–Miyaura cross-coupling reactions. The process starts with the synthesis of a key intermediate, such as a 7-iodo-7-deazaadenine CDN. This iodinated CDN is then coupled with various (hetero)arylboronic acids or esters to install a range of substituents at the C7 position. The synthesis of the initial iodinated CDN itself is a multi-step process starting from 7-iodo-7-deazaadenosine. acs.org
Enzymatic Synthesis: A more direct route involves using enzymes like mouse cGAS or bacterial dinucleotide cyclases. These enzymes can accept 7-substituted 7-deazaadenosine triphosphates (7-deaza-AᴿTPs) as substrates. acs.orgacs.org The enzymes catalyze the cyclization of two NTP molecules to form the corresponding CDN. However, the efficiency of the enzymatic reaction can be sensitive to the size of the substituent at the C7 position; large aromatic groups may hinder or prevent the enzymatic reaction. acs.org
| Synthesis Method | Key Intermediate/Substrate | Key Reaction | Product | Ref |
| Chemical | 7-Iodo-7-deazaadenine CDN | Suzuki–Miyaura Cross-Coupling | 7-(Het)aryl-7-deazaadenine CDN | acs.org |
| Enzymatic | 7-Substituted 7-deaza-ATP | Enzymatic Cyclization (cGAS, DncV) | 7-Substituted 7-deazapurine CDN | acs.orgacs.org |
Hydrophobic Derivatives of this compound
Hydrophobic derivatives of 7-deaza-dATP can be prepared by introducing nonpolar functionalities. One strategy involves the synthesis of 7-vinyl-7-deaza-2'-deoxyadenosine 5'-O-triphosphate (dAVTP), followed by thiol-ene "click" chemistry. acs.org
The precursor, dAVTP, can be synthesized by the triphosphorylation of 7-vinyl-2'-deoxy-7-deazaadenosine. acs.org Alternatively, it has been prepared via a Suzuki cross-coupling of 7-iodo-2′-deoxy-7-deazaadenosine 5′-O-triphosphate with potassium vinyl-trifluoroborate. acs.org
Once dAVTP is obtained, hydrophobic groups can be introduced through the addition of thiols across the vinyl group. The reaction of the triethylammonium (B8662869) salt of dAVTP with an aliphatic thiol (like benzylthiol) or an aromatic thiol (like thiophenol) in a solvent such as methanol (B129727) yields the corresponding 7-[2-(thio)ethyl]-7-deaza-dATP derivatives. This method provides a straightforward route to hydrophobic analogues by modifying the triphosphate directly. acs.org
Biochemical Interactions and Enzymatic Specificity of 7 Deazaadenosine 5 Triphosphate
Substrate Properties with DNA Polymerases
The substitution of nitrogen at the 7-position of the purine (B94841) ring with a carbon atom alters the electronic properties and hydrogen-bonding potential in the major groove of the DNA double helix. trilinkbiotech.comglenresearch.com This modification influences the interaction of the nucleotide with various enzymes, including DNA polymerases.
The triphosphate of 7-deaza-2′-C-methyl-adenosine has been evaluated for its effects on human DNA polymerase α. nih.gov While detailed incorporation studies are specific, the interaction with replicative polymerases like Pol α is a critical aspect of its biochemical profile. DNA polymerase α is one of the primary enzymes responsible for initiating DNA replication in eukaryotes. nih.govnih.gov The modification at the 7-position removes a hydrogen bond acceptor site in the major groove, which can affect recognition and binding by enzymes that interact with this portion of the DNA helix. trilinkbiotech.comnih.gov
DNA polymerase fidelity refers to the enzyme's ability to accurately select the correct nucleoside triphosphate (dNTP) during DNA synthesis. capes.gov.br This accuracy is crucial for maintaining genomic integrity. capes.gov.br The incorporation of nucleotide analogs like 7-deazaadenosine triphosphate can modulate the fidelity and efficiency of DNA synthesis.
Studies using Taq polymerase, a thermostable DNA polymerase, have shown that the 2'-deoxy version of 7-deazaadenosine triphosphate (c⁷AdTP) can be incorporated into a growing DNA strand during the polymerase chain reaction (PCR). nih.gov However, the incorporation is less efficient compared to its natural counterpart, dATP. nih.gov Research indicates that in mixtures containing both the natural and modified nucleotides, Taq polymerase shows a preference for the natural purine nucleotide. nih.gov This suggests that while c⁷AdTP is a substrate, its modified structure affects the catalytic efficiency of the polymerase. The fidelity of DNA synthesis is quantified by the ratio of catalytic efficiencies for correct versus incorrect nucleotide insertions. capes.gov.br The reduced preference for c⁷AdTP by Taq polymerase highlights how modifications to the nucleotide structure can impact the kinetics and fidelity of DNA synthesis. nih.gov
DNA Polymerase α itself is known to have a relatively low fidelity compared to other replicative polymerases, even with an associated proofreading exonuclease activity. nih.gov The introduction of a modified substrate like 7-deazaadenosine-5'-triphosphate could further influence its error discrimination capabilities.
| Enzyme | Analog | Observation |
| Taq Polymerase | 7-deaza-2'-deoxyadenosine triphosphate (c⁷AdTP) | Incorporated into DNA, but less efficiently than natural dATP. Requires the presence of the parent purine nucleotide. nih.gov |
| Human DNA Polymerase α | 7-deaza-2′-C-methyl-ATP | Assayed for inhibition, indicating interaction with the enzyme. nih.gov |
Substrate Properties with RNA Polymerases
T7 RNA polymerase is widely used for the in vitro synthesis of RNA and is known for its tolerance of a broad range of modified nucleotide substrates. nih.govacs.org Systematic studies have demonstrated that 7-substituted 7-deazapurine nucleoside triphosphates, including analogs of ATP, are recognized and incorporated by T7 RNA polymerase. nih.govtrilinkbiotech.com
The efficiency of incorporation is influenced by the size of the chemical group attached at the 7-position. Analogs with smaller modifications, such as methyl or ethynyl (B1212043) groups, tend to be good substrates for T7 RNA polymerase, allowing for the synthesis of modified RNA transcripts. nih.gov However, bulkier substituents can hinder the enzymatic process, with very large groups like dibenzofuryl preventing the analog from acting as a substrate. nih.gov This demonstrates that while the core 7-deaza structure is tolerated, steric hindrance in the major groove can limit the polymerase's catalytic activity. trilinkbiotech.com The ability to enzymatically synthesize RNA with these modifications is valuable for producing functional RNAs like aptamers. researchgate.net
| Nucleotide Analog | Substituent Group | Substrate for T7 RNA Polymerase? | Reference |
| 7-substituted 7-deaza-ATP | Methyl, Ethynyl, Phenyl, Benzofuryl | Yes, good substrates with smaller modifications. | nih.gov |
| 7-substituted 7-deaza-ATP | Dibenzofuryl (Bulky) | No, not a substrate. | nih.gov |
The RNA-dependent RNA polymerase (RdRp) of the Hepatitis C virus (HCV), known as NS5B, is a primary target for antiviral drug development. nih.govmdpi.com Nucleoside analogs that act as chain terminators are a key class of inhibitors. nih.gov Research has shown that introducing a 7-deaza modification to purine nucleoside analogs can significantly enhance their inhibitory potency against the HCV RdRp. nih.govasm.org
Specifically, the 5'-triphosphate form of 7-deaza-2′-C-methyl-adenosine is a potent inhibitor of the HCV polymerase. nih.gov Studies have demonstrated that this modification results in a 20-fold increase in inhibitory potency in enzymatic assays compared to its parent compound, 2′-C-methyl-adenosine triphosphate. nih.govasm.org These modified nucleoside triphosphates are incorporated by the viral polymerase into the nascent RNA chain, where they prevent further extension, leading to the formation of incomplete and non-functional viral RNA. nih.gov This increased potency makes 7-deazaadenosine analogs attractive candidates for the development of HCV therapeutics. asm.org
| Compound | Target Enzyme | Effect of 7-deaza Modification | Reference |
| 7-deaza-2′-C-methyl-adenosine-5'-triphosphate | HCV RNA-dependent RNA polymerase (RdRp) | 20-fold increase in inhibitory potency compared to the non-deaza analog. | nih.govnih.govasm.org |
| 7-deaza-2′-C-methyl-guanosine-5'-triphosphate | HCV RNA-dependent RNA polymerase (RdRp) | Enhanced inhibitory potency in enzyme assays. | nih.gov |
Inhibition of RNA-Dependent RNA Polymerases (RdRps)
Poliovirus RNA-Dependent RNA Polymerase Inhibition by 7-deaza-6-methyl-9-β-D-ribofuranosylpurine 5'-triphosphate
The RNA-dependent RNA polymerase (RdRp) of poliovirus, known as 3Dpol, is a critical enzyme for the replication of the viral genome. nih.gov The fidelity of this polymerase is a key determinant of viral viability, and it has been shown that the enzyme is as faithful as a replicative DNA polymerase that lacks an exonuclease function. nih.gov The kinetic mechanism of nucleotide incorporation by 3Dpol involves distinct conformational changes. nih.gov
Structural and computational studies have highlighted the importance of motif D, a conserved structural element, in controlling the speed and fidelity of viral RdRps. nih.gov In the poliovirus RdRp, the conformation of the motif-D loop is regulated by interactions involving the residue Glu364. This residue can interact with either Lys228 or Asn370, which stabilizes the loop in different conformations. nih.gov Rational engineering of these interactions can modulate the polymerase's fidelity. For instance, the K228A variant exhibits increased nucleotide incorporation rates and decreased selectivity, while the N370A variant shows the opposite effects. nih.gov
Dengue Virus RNA-Dependent RNA Polymerase Inhibition
The Dengue virus (DENV), a member of the Flaviviridae family, is a significant global health concern with no specific antiviral treatments currently available. nih.gov The DENV non-structural protein 5 (NS5) contains the RNA-dependent RNA polymerase (RdRp) activity essential for viral replication, making it a prime target for antiviral drug development. plos.orgnih.gov
The nucleoside analog β-d-2'-ethynyl-7-deaza-adenosine has been shown to inhibit all four serotypes of DENV. Its triphosphate form, β-d-2'-ethynyl-7-deaza-adenosine triphosphate (2'E-7D-ATP), acts as a competitive inhibitor of the viral RdRp, targeting the polymerase active site. nih.gov In single-nucleotide incorporation experiments, 2'E-7D-ATP demonstrates a 10-fold lower catalytic efficiency compared to the natural substrate, ATP, and its incorporation leads to immediate chain termination of the growing RNA strand. nih.gov The nucleotide binding site residues of the DENV polymerase are conserved across all serotypes, which explains the broad potency of 2'E-7D-ATP. nih.gov
| Compound | Target | Inhibition Constant (Ki) | Mechanism of Action |
| β-d-2'-ethynyl-7-deaza-adenosine triphosphate (2'E-7D-ATP) | Dengue Virus RNA-Dependent RNA Polymerase | 0.060 ± 0.016 µM nih.gov | Competitive inhibitor, immediate chain termination nih.gov |
Zika Virus RNA-Dependent RNA Polymerase Interactions
The Zika virus (ZIKV), another emerging flavivirus, has its replication machinery centered around the RNA-dependent RNA polymerase (RdRp) domain of its NS5 protein. plos.orgasm.org This makes the ZIKV RdRp a key target for the development of antiviral inhibitors.
The triphosphate form of 7-deaza-2'-C-methyladenosine (7DMA-TP) is an effective inhibitor of the ZIKV RdRp. plos.org Time-of-drug-addition experiments indicate that the compound's mechanism of action coincides with the start of intracellular viral RNA replication. plos.org Studies have shown that 2'-C-methylated nucleosides, including adenosine (B11128) triphosphate analogs, exhibit strong inhibitory activity against the ZIKV RdRp. nih.gov Surprisingly, carbocyclic derivatives with a locked North-like conformation and a ribonucleotide with a South conformation also demonstrate significant activity, suggesting that novel scaffolds beyond the traditional 2'-C-methylated nucleosides could be effective against ZIKV. nih.gov
In vitro assays have been developed to screen for inhibitors of ZIKV polymerase. asm.org These assays have shown that 2′-C-methyl- and 2′-C-ethynyl-substituted analog 5′-triphosphates are efficiently incorporated by the ZIKV polymerase and act as efficient chain terminators. asm.org
| Inhibitor | Target Enzyme | Reported Effect |
| 7-deaza-2'-C-methyladenosine triphosphate (7DMA-TP) | Zika Virus RNA-Dependent RNA Polymerase | Potent inhibitor of in vitro replication plos.org |
| 2'-C-methylated nucleoside triphosphates | Zika Virus RNA-Dependent RNA Polymerase | Strong inhibitory activity nih.gov |
| 2′-C-methyl- and 2′-C-ethynyl-substituted analog 5′-triphosphates | Zika Virus RNA-Dependent RNA Polymerase | Efficient incorporation and chain termination asm.org |
Lack of Incorporation into E. coli RNA by RNA-Dependent RNA Polymerases
While 7-deazaadenosine analogs have shown significant activity against viral RNA polymerases, their interaction with bacterial RNA polymerases appears to be different. The triphosphate form of these analogs is generally not a substrate for E. coli RNA polymerase. This selectivity is crucial for the development of antiviral agents, as it minimizes the impact on the host's bacterial flora.
Interactions with Protein Kinases
Probing ATP Binding Sites (e.g., Protein Kinase A)
This compound and other fluorescent ATP analogs, such as TNP-ATP and MANT-ATP, serve as valuable tools for studying the ATP binding sites of eukaryotic protein kinases. nih.govnih.gov These analogs allow for the characterization of ATP binding and the identification of conditions that activate or inhibit a particular kinase. nih.govnih.gov When a fluorescent ATP analog like TNP-ATP binds to a protein kinase, there is a noticeable increase in fluorescence and a blue shift in the emission maxima. nih.gov This change in fluorescence provides a straightforward method to monitor the interaction. nih.govnih.gov
Although the kinetics of the interaction between a kinase and a fluorescent ATP analog may differ from that of native ATP, this method is advantageous due to its simplicity and ease of interpretation. nih.govnih.gov It can be adapted for high-throughput screening to test various conditions that might affect nucleotide binding, which is critical for both basic research and drug discovery. nih.govresearchgate.net
Impact on Nucleotide-Degrading Enzymes (e.g., Apyrase)
Apyrase is an enzyme that hydrolyzes ATP and ADP to AMP. nih.gov The substitution of the nitrogen at the 7-position of the adenine (B156593) ring with a carbon, as in this compound, can affect the interaction with nucleotide-degrading enzymes. For example, the analog 7-deaza-2'-deoxyadenosine-5'-triphosphate (c7dATP) has been shown to have a significantly reduced inhibitory effect on the nucleotide-degrading activity of apyrase compared to dATPαS, another commonly used ATP analog. diva-portal.org This property makes c7dATP a more suitable nucleotide for certain applications, such as pyrosequencing, where the degradation of unincorporated nucleotides is a critical step. diva-portal.org
Effects on Adenosine Deaminases
Research into the interaction between this compound (7-deaza-ATP) and adenosine deaminases (ADA) has revealed a significant lack of substrate activity. This is attributed to the critical role of the nitrogen atom at the 7-position of the purine ring in the enzymatic deamination process.
Adenosine deaminase is a key enzyme in purine metabolism, catalyzing the irreversible hydrolytic deamination of adenosine and 2'-deoxyadenosine (B1664071) to inosine (B1671953) and 2'-deoxyinosine, respectively. The mechanism of action of ADA involves the recognition of the purine ring structure of its substrate.
Studies have shown that modifications to the purine ring can drastically alter the substrate potential of adenosine analogs. In the case of 7-deazaadenosine and its triphosphate derivative, the replacement of the nitrogen atom at the 7-position with a carbon atom renders the compound "fully inactive" as a substrate for adenosine deaminase. nih.gov This modification makes the compound inert to metabolism by ADA. nih.gov The rationale for this inactivity lies in the necessity of the N7 nitrogen for proper binding and catalytic activity by the enzyme. Furthermore, the protonation of the N1 position of the adenosine ring is a required step for the catalytic activity of ADA, a feature that is disrupted in some deazaadenosine analogs. nih.gov
Table 1: Interaction of 7-Deazaadenosine Analogs with Adenosine Deaminase
| Compound | Interaction with Adenosine Deaminase | Reference |
| 7-Deazaadenosine (Tubercidin) | Fully inactive | nih.gov |
| 7-Deaza-2'-C-methyl-adenosine | Inert to metabolism by adenosine deaminase | nih.gov |
Applications of 7 Deazaadenosine 5 Triphosphate in Molecular Biology and Biotechnology Research
Nucleic Acid Sequencing Methodologies
The modification at the 7-position of the adenine (B156593) base in 7-deaza-dATP prevents the formation of Hoogsteen base pairs, which are non-canonical pairings that can lead to the formation of secondary structures in DNA. These structures can interfere with the processivity of DNA polymerase, causing issues in sequencing reactions.
In Sanger sequencing, the presence of GC-rich regions or sequences prone to forming secondary structures can cause "compressions" on sequencing gels. These compressions are artifacts where DNA bands migrate closer together than expected, making the sequence difficult to read accurately. The use of 7-deaza-dATP, often in conjunction with its guanosine (B1672433) equivalent, 7-deaza-dGTP, helps to eliminate these compressions. tandfonline.comnih.gov By preventing the formation of alternative hydrogen bonds, the DNA template remains in a more linear conformation, allowing for uniform migration of the sequencing fragments and leading to higher accuracy in base-calling for both manual and automated sequencing methods. tandfonline.comnih.govnih.gov
The substitution of dATP with 7-deaza-dATP has been shown to improve the quality of DNA sequencing data by reducing anomalies in electrophoretic mobility caused by compressions. tandfonline.comnih.gov This effect is observed in both isotope-based and fluorescence-based sequencing. tandfonline.comnih.gov Furthermore, using 7-deaza-dATP can result in a more uniform distribution of chain-termination events, particularly when fluorescently labeled dideoxynucleotides are incorporated by T7 polymerase, leading to more accurate sequence assignment. tandfonline.comnih.gov The use of 7-deaza-dGTP has been specifically noted to improve sequencing results for GC-rich templates, and its use in PCR prior to sequencing can also enhance the quality of the final sequence read. nih.govnih.govresearchgate.net
| Application | Compound | Challenge Addressed | Research Finding |
| Sanger Sequencing | 7-deaza-dATP | GC-rich template compressions | Replacing dATP with 7-deaza-dATP, especially with 7-deaza-dGTP, reduces electrophoretic mobility anomalies, improving sequencing accuracy. tandfonline.comnih.gov |
| Sanger Sequencing | 7-deaza-dGTP | GC-rich template sequencing | The use of 7-deaza-dGTP in PCR and sequencing of GC-rich regions like CpG islands improves product yield and sequence readability, especially with low-quality DNA. nih.govresearchgate.net |
Pyrosequencing is a real-time DNA sequencing method that relies on the detection of pyrophosphate released during nucleotide incorporation. A key challenge in this technology is the fact that the natural dATP is a substrate for the luciferase enzyme used in the detection system, leading to false signals. To circumvent this, an analog, dATPαS, is typically used. qiagen.comresearchgate.net
Research has shown that 7-deaza-dATP (c7dATP) can serve as a viable alternative to dATPαS in pyrosequencing. nih.gov It demonstrates a similarly low substrate specificity for luciferase, preventing the generation of false signals. nih.gov An advantage of c7dATP is that it has a significantly lower inhibitory effect on the apyrase enzyme, which is responsible for degrading unincorporated nucleotides, compared to dATPαS. nih.gov This improved enzymatic compatibility can contribute to a more robust and reliable pyrosequencing workflow. nih.gov Studies have demonstrated that using 7-deaza-dATP can achieve read lengths of up to 100 bases for various templates. nih.gov
| Technology | Compound | Advantage | Key Finding |
| Pyrosequencing | 7-deaza-dATP | Alternative to dATPαS | Has low substrate specificity for luciferase and reduced inhibitory effect on apyrase compared to dATPαS, enabling read lengths up to 100 bases. nih.gov |
Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry (MALDI-MS) has been explored as an ultrafast method for analyzing DNA sequencing ladders. A significant hurdle in this application is the fragmentation of DNA molecules during the analysis, which can compromise the accuracy of the results. nih.gov Research has indicated that the incorporation of 7-deaza-purine analogs, including 7-deaza-dATP and 7-deaza-dGTP, into DNA strands significantly enhances their stability under MALDI-MS conditions. nih.govnih.gov
The increased stability is attributed to the replacement of the N7 nitrogen with a carbon, which alters the molecule's basicity and reduces the likelihood of fragmentation. This enhanced stability of the sequencing products could potentially allow for the rapid and accurate detection of the entire sequencing ladder by MALDI-MS. nih.gov The use of these analogs in conjunction with delayed ion extraction has been shown to further reduce fragmentation and improve signal resolution. oup.com
| Technique | Compound | Benefit | Research Finding |
| MALDI-MS | 7-deaza-dATP & 7-deaza-dGTP | Increased DNA stability | DNA containing 7-deaza-purines shows significantly less fragmentation during MALDI-MS analysis, potentially enabling faster and more accurate sequence readout. nih.govnih.gov |
In Vitro Transcription and RNA Synthesis
7-Deazaadenosine-5'-triphosphate (7-deaza-ATP) can be used as a substrate for in vitro transcription by RNA polymerases, such as T7 RNA polymerase, to produce RNA molecules where some or all of the adenosine (B11128) residues are replaced by 7-deazaadenosine. researchgate.net T7 RNA polymerase is known to efficiently incorporate 7-deaza-ATP. researchgate.net This allows for the synthesis of modified RNA with altered properties.
The absence of the N7 nitrogen in the incorporated 7-deazaadenosine can affect the RNA's secondary structure and its interactions with proteins and other molecules. For example, RNA containing 7-deazaadenosine has been used to study the mechanisms of RNA-editing enzymes like adenosine deaminases acting on RNA (ADARs). researchgate.net While T7 RNA polymerase can incorporate 7-deaza-ATP, studies on the initiation of transcription suggest that the polymerase interacts with the Hoogsteen side of the initial priming GTP, and modifications at the N7 position can influence this process. researchgate.net
| Process | Compound | Enzyme | Finding |
| In Vitro Transcription | 7-deaza-ATP | T7 RNA Polymerase | 7-deaza-ATP is efficiently incorporated into RNA transcripts by T7 RNA polymerase, allowing for the synthesis of modified RNA to probe structure and function. researchgate.net |
Polymerase Chain Reaction (PCR) Optimization
The ability of 7-deaza-purine analogs to reduce the formation of secondary structures is also highly beneficial in the context of the Polymerase Chain Reaction (PCR), particularly when dealing with challenging DNA templates.
Templates with high GC content are notoriously difficult to amplify via PCR. The strong hydrogen bonding between guanine (B1146940) and cytosine leads to the formation of stable secondary structures, such as hairpins, that can block the progression of the DNA polymerase and lead to incomplete or non-specific amplification. nih.govtandfonline.com
The substitution of dGTP with its analog, 7-deaza-dGTP, is a widely used strategy to overcome this issue. nih.govresearchgate.netspringernature.com By reducing the potential for Hoogsteen base pairing, 7-deaza-dGTP destabilizes secondary structures without disrupting the standard Watson-Crick pairing essential for amplification. researchgate.net Often, a mixture of dGTP and 7-deaza-dGTP, typically in a 1:3 ratio, is recommended for optimal results. researchgate.nettrilinkbiotech.com The use of 7-deaza-dGTP has been shown to improve the amplification of templates with GC content up to 90%. plos.org While much of the literature focuses on 7-deaza-dGTP, the underlying principle of disrupting non-canonical base pairing also applies to the use of 7-deaza-dATP in templates with high AT content or those prone to A-tract-related secondary structures.
| Application | Compound | Challenge | Mechanism of Action |
| PCR Optimization | 7-deaza-dGTP | GC-rich templates | Reduces secondary structure formation by preventing Hoogsteen base pairs, improving amplification efficiency. nih.govresearchgate.net |
Mutagenesis Studies in Nucleic Acid Synthesis
The incorporation of nucleotide analogs is a cornerstone of mutagenesis studies, aiming to elucidate the effects of specific chemical modifications on DNA replication and repair. This compound and its deoxy counterpart, 7-deaza-2'-deoxyadenosine-5'-triphosphate (7-deaza-dATP), serve as valuable reagents in this field. trilinkbiotech.comtrilinkbiotech.com The replacement of the N7 nitrogen with a carbon atom in the purine (B94841) ring alters the electronic properties and hydrogen bonding potential in the major groove of DNA without disrupting the Watson-Crick base pairing. trilinkbiotech.com
Research has shown that DNA polymerases can incorporate these analogs during nucleic acid synthesis. For instance, Taq polymerase can utilize 7-deaza-dATP, albeit less efficiently than the natural dATP. nih.gov This incorporation allows for the site-specific introduction of a modified base, enabling researchers to study the consequences of altered major groove interactions on DNA-protein binding and enzymatic processing. By observing how polymerases and repair enzymes interact with DNA containing 7-deazaadenosine, scientists can gain insights into the mechanisms of DNA replication fidelity and damage recognition. trilinkbiotech.com The use of such analogs helps to dissect the specific roles of functional groups on the nucleotide in these fundamental processes.
Photocrosslinking Applications in Molecular Probing
The modification in the major groove resulting from the inclusion of 7-deazaadenosine can be used to probe the specific contacts made by DNA- or RNA-binding proteins. nih.gov By strategically placing this analog within a nucleic acid sequence, researchers can assess whether the N7 position of adenine is a critical contact point for a particular protein. If the binding is diminished or altered upon substitution with 7-deazaadenosine, it suggests an important interaction at that site. This approach provides high-resolution information about the architecture of nucleoprotein complexes.
Gene Expression Studies and RNA Biology Research
In the realm of gene expression and RNA biology, 7-deaza-ATP finds application in studying the intricacies of transcription and RNA processing. The compound can be incorporated into RNA transcripts during in vitro transcription reactions. trilinkbiotech.com The resulting modified RNA can then be used to investigate various aspects of RNA function, such as its interaction with RNA-binding proteins, its role in ribonucleoprotein (RNP) assembly, and its susceptibility to enzymatic modification and degradation.
One area of significant interest is the study of viral RNA-dependent RNA polymerases (RdRp). Research on the hepatitis C virus (HCV) has demonstrated that 7-deaza-modified purine nucleoside triphosphates can act as inhibitors of the viral RdRp. nih.govnih.gov Specifically, the triphosphate form of 7-deaza-2'-C-methyl-adenosine showed a significant increase in inhibitory potency against the HCV RdRp compared to its unmodified counterpart. nih.govnih.gov This highlights the potential of using 7-deazaadenosine analogs to probe the active sites of viral polymerases and as a basis for developing antiviral therapeutics.
Development of Modified Oligonucleotides and Nucleic Acid Probes
The synthesis of oligonucleotides with modified bases is crucial for developing diagnostic probes, therapeutic agents, and research tools with enhanced properties. 7-deazaadenosine is incorporated into synthetic DNA and RNA oligonucleotides to confer specific characteristics. glenresearch.com The absence of the N7 nitrogen atom can prevent the formation of alternative structures, such as G-quadruplexes, that can interfere with hybridization and enzymatic reactions. genelink.com
Oligonucleotides containing 7-deazaadenine exhibit increased stability under certain conditions, which is particularly advantageous for applications like mass spectrometry. nih.gov The modification has been shown to reduce fragmentation of oligonucleotides in matrix-assisted laser desorption/ionization mass spectrometry (MALDI-MS), potentially enabling more rapid and accurate DNA sequencing. nih.gov Furthermore, the incorporation of 7-deazaadenosine can modulate the thermal stability (Tm) of DNA duplexes, a property that can be fine-tuned for specific hybridization-based assays. genelink.com
| Application Area | Effect of 7-Deazaadenosine Incorporation | Reference |
| PCR of GC-rich regions | Reduces formation of stable secondary structures (e.g., G-quadruplexes). | genelink.com |
| DNA Sequencing (MALDI-MS) | Increases stability and reduces fragmentation of oligonucleotides. | nih.gov |
| Hybridization Probes | Modulates the thermal stability (Tm) of DNA duplexes. | genelink.com |
Investigation of Catalytic Nucleic Acids (e.g., Deoxyribozymes)
Deoxyribozymes, or DNAzymes, are DNA molecules with catalytic activity. The study of these molecules often involves systematic modification of their nucleotide composition to understand the structural and functional roles of individual residues. The incorporation of 7-deaza-2'-deoxyadenosine-5'-triphosphate allows researchers to probe the importance of the N7 position of adenine in the catalytic core of a deoxyribozyme.
By substituting the canonical dA with 7-deaza-dA, scientists can assess the impact on the deoxyribozyme's folding and catalytic efficiency. If the activity is significantly reduced or abolished, it provides strong evidence that the N7 atom of that specific adenine residue is directly involved in the catalytic mechanism, perhaps by participating in a hydrogen bond or coordinating a metal ion. This site-specific modification approach is a powerful tool for the rational design and engineering of novel DNAzymes with tailored activities. While direct research on 7-deaza-ATP in deoxyribozymes is specific, the principles of its use in probing DNA-protein interactions and structure are transferable. nih.gov
Modulation of Intracellular Signaling Pathways (e.g., STING Pathway Activation)
The cGAS-STING pathway is a critical component of the innate immune system that detects the presence of cytosolic DNA, a hallmark of infection or cellular damage. nih.gov This pathway culminates in the production of type I interferons and other inflammatory cytokines. nih.gov Recent research has highlighted the intricate regulation of this pathway, including feedback mechanisms involving adenosine signaling. nih.gov
Activation of the STING pathway has been shown to increase the expression of CD73, an ecto-5'-nucleotidase that generates adenosine. nih.gov This adenosine, in turn, can have immunosuppressive effects, thus creating a negative feedback loop. nih.gov While not a direct activator, as a derivative of adenosine, 7-deazaadenosine-5'-phosphate and its triphosphate form can be used as tools to study the enzymes and receptors involved in this pathway. medchemexpress.com By acting as a potential substrate or competitive inhibitor for enzymes that interact with adenosine nucleotides, 7-deazaadenosine analogs can help to dissect the role of adenosine signaling in modulating the immune response triggered by STING. medchemexpress.com
Use as Functional AdoMet Isosteres
S-adenosyl-L-methionine (AdoMet or SAM) is a universal methyl group donor in a vast number of biological methylation reactions. The development of AdoMet analogs, or isosteres, is crucial for studying the function and inhibition of methyltransferase enzymes. 7-Deazaadenosine derivatives have been explored as functional AdoMet isosteres.
The rationale behind using 7-deazaadenosine in this context is to create AdoMet analogs that are resistant to the natural degradation pathways of AdoMet. By replacing the N7 of the adenine moiety, these isosteres can maintain the core structure required for binding to methyltransferases while being less susceptible to enzymatic cleavage. This allows for more stable probes to study enzyme kinetics, inhibitor screening, and the biological consequences of methyltransferase activity. Research has focused on creating functional AdoMet isosteres that are resistant to classical AdoMet degradation, thereby providing more stable tools for epigenetic and other methylation-related research. trilinkbiotech.com
Advanced Research Avenues and Methodological Developments for 7 Deazaadenosine 5 Triphosphate
Exploration of Novel 7-Deazaadenosine-5'-Triphosphate Derivatives for Specific Biochemical Targets
The core structure of this compound serves as a versatile scaffold for the synthesis of a wide array of derivatives. By attaching various chemical moieties at the 7-position, researchers can fine-tune the molecule's properties to target specific enzymes with high precision. These modifications range from simple alkyl groups to complex fluorescent dyes and reactive groups.
Key research findings in this area include:
Antiviral Agents: A notable 7-deazaadenosine analogue, 7-deaza-2'-C-methyladenosine, was identified as an inhibitor of Hepatitis C Virus (HCV) replication. nih.gov Its triphosphate form acts as a chain terminator after being incorporated by the viral RNA-dependent RNA polymerase (RdRP). nih.gov Further studies revealed that another derivative, 7-deaza-6-methyl-9-β-D-ribofuranosylpurine, potently inhibits the replication of poliovirus and dengue virus. nih.gov Mechanistic studies showed its triphosphate metabolite is an efficient substrate for the poliovirus RdRP and gets incorporated into the viral RNA. nih.gov
Enzyme Inhibition: Analogues of 7-deaza-6-benzylthioinosine have been synthesized and evaluated as inhibitors of Toxoplasma gondii adenosine (B11128) kinase. nih.gov Molecular modeling suggested that the 7-deaza modification provides greater flexibility, allowing the benzylthio group to fit better into a hydrophobic pocket of the enzyme. nih.gov
Fluorescent Probes: The synthesis of 7-deaza-dATP derivatives attached to fluorescent dyes like tetramethyl rhodamine (TAMRA), cyanine (B1664457) (Cy3), and boron-dipyrromethene (BODIPY) has created powerful tools for monitoring DNA synthesis in real-time. researchgate.net Similarly, coupling with moieties like 1-ethynylpyrene (B1663964) has produced fluorescent analogs for studying DNA-protein interactions. researchgate.net
Chemically Labile Nucleotides: Derivatives such as 7-deaza-7-nitro-dATP have been designed to be chemically labile. acs.org After incorporation into DNA via PCR, the modified DNA can be specifically cleaved under alkaline conditions, a property useful for genotyping and DNA footprinting techniques. acs.org
| Derivative Name | Modification at 7-position | Biochemical Target | Key Finding | Reference(s) |
| 7-methyl-7-deaza-dATP | Methyl group | DNA Polymerases | Prepared by triphosphorylation of the corresponding nucleoside. researchgate.net | researchgate.net |
| 7-deaza-2'-C-methyladenosine | 2'-C-methyl on ribose | Hepatitis C Virus (HCV) NS5B Polymerase | Potent inhibitor of HCV replication. nih.govnih.gov | nih.govnih.gov |
| 7-deaza-6-methyl-9-β-D-ribofuranosylpurine | 6-methyl group | Poliovirus and Dengue Virus RdRP | Potently inhibits viral replication by acting as a substrate for RdRP. nih.gov | nih.gov |
| 7-iodo-7-deaza-dATP | Iodine | DNA/RNA Polymerases, STING | Key intermediate for synthesizing further derivatives via cross-coupling reactions. researchgate.netacs.org | researchgate.netacs.org |
| 7-nitro-7-deaza-dATP | Nitro group | DNA Polymerases | Allows for chemical cleavage of DNA post-incorporation; can fully replace dATP in PCR. acs.org | acs.org |
| 7-(Aryl)ethynyl-7-deaza-dATP | Arylethynyl groups (e.g., pyrene) | DNA Polymerases | Creates fluorescent analogs for probing DNA structure and interactions. researchgate.net | researchgate.net |
| 7-deaza-p-cyano-6-benzylthioinosine | p-cyano-benzylthio at 6-position | Toxoplasma gondii Adenosine Kinase | Potent inhibitor; 7-deaza scaffold enhances binding flexibility. nih.gov | nih.gov |
Mechanistic Elucidation of Polymerase Discrimination and Incorporation Fidelity
The substitution at the N7 position of adenine (B156593) alters the hydrogen-bonding pattern in the major groove of the DNA double helix, which is a critical recognition site for many DNA-binding proteins, including polymerases. nih.gov Understanding how different polymerases discriminate and incorporate 7-deaza-dATP is fundamental to its application.
Incorporation Efficiency: The efficiency of incorporation varies significantly among different polymerases. Studies with Taq polymerase show that while it can incorporate 7-deaza-dATP, it often prefers the natural dATP. nih.gov In contrast, 7-deaza-dGTP can completely replace dGTP in PCR reactions, suggesting better acceptance by the enzyme. nih.govsigmaaldrich.com Some modified dNTPs bearing π-electron-containing substituents (like vinyl or ethynyl (B1212043) groups) have been shown to be excellent substrates for DNA polymerases, sometimes even better than their natural counterparts. researchgate.net
Fidelity: The fidelity of DNA replication is crucial, and the introduction of modified nucleotides can influence this. The intrinsic fidelity of a polymerase complex, such as that of SARS-CoV-2, can be surprisingly low, highlighting the importance of its proofreading subunit for faithful replication. nih.gov While 7-deazaadenosine maintains the standard Watson-Crick base pairing with thymine, the modification in the major groove can subtly alter the geometry of the active site, potentially affecting the polymerase's ability to discriminate against incorrect nucleotides.
Impact on DNA Structure: The incorporation of 7-deaza purines can resolve secondary structures in GC-rich DNA regions that often impede PCR and sequencing reactions. sigmaaldrich.comnih.govjenabioscience.com By replacing dGTP with 7-deaza-dGTP, the formation of Hoogsteen base pairs that lead to G-quadruplexes and other stable structures is prevented, thus linearizing the template and allowing for more efficient amplification and sequencing. sigmaaldrich.comnih.gov This property is critical for analyzing CpG islands and gene promoters. nih.gov
Integration into High-Throughput Screening Platforms for Enzyme Modulators
High-throughput screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid testing of thousands to millions of compounds. alitheagenomics.com this compound and its derivatives are well-suited for integration into HTS platforms designed to find modulators of ATP-utilizing enzymes, such as kinases and polymerases.
Screening for Inhibitors: Since 7-deaza-dATP is an ATP analog, it can be used in competitive binding assays to screen for enzyme inhibitors. nih.govnih.gov HTS campaigns can identify small molecules that compete with 7-deaza-dATP for the enzyme's active site.
Development of HTS Assays: Fluorescently labeled 7-deaza-dATP derivatives are ideal for developing robust HTS assays. researchgate.net For instance, a fluorescence resonance energy transfer (FRET) based assay could be designed where the incorporation of a fluorescent 7-deaza-dATP derivative into a nucleic acid strand by a polymerase brings it into proximity with another fluorophore, generating a measurable signal. nih.gov This allows for the high-throughput screening of compound libraries for potential polymerase inhibitors or activators. nih.govnih.gov
Live-Cell Screening: The development of cell-permeable derivatives expands the utility of these compounds to live-cell HTS assays. nih.gov By microinjecting or otherwise delivering the triphosphate form into cells, researchers can screen for modulators that affect enzyme activity within a more physiologically relevant context. researchgate.netnih.gov
Structural Biology Insights into this compound-Enzyme Complexes
X-ray crystallography and other structural biology techniques provide atomic-level insights into how enzymes recognize and process 7-deaza-dATP. These studies are crucial for understanding the molecular basis of polymerase fidelity and for the rational design of new derivatives.
A key study provided the crystal structure of an archaeal B-family DNA polymerase (KOD) in a complex with a DNA template and an incoming 7-deaza-dATP analog. researchgate.net This structure revealed specific, non-covalent interactions between the modified nucleotide and the enzyme's active site.
KOD DNA Polymerase: The 7-substituent of the modified dATP forms a hydrogen bond and a carbon-hydrogen bond with the amino acid residue Lys487, as well as an alkyl bond with Ile488. researchgate.net
KlenTaq DNA Polymerase: In a comparative study, the same modified dATP formed two hydrogen bonds with Thr664 and an alkyl bond with Lys663 in the active site of the KlenTaq polymerase. researchgate.net
These findings illustrate how the enzyme's architecture accommodates the modified base, providing a structural basis for its acceptance as a substrate. Such detailed structural snapshots are invaluable for explaining why some polymerases are more efficient at incorporating these analogs than others and can guide the engineering of both the nucleotide and the polymerase for specific applications. elifesciences.orgnih.gov The ability to solve crystal structures of polymerases in complex with various substrates, including intermediates, provides a deeper understanding of the entire catalytic cycle. elifesciences.orgrcsb.org
Future Directions in Nucleic Acid Engineering with this compound
The unique properties of 7-deaza-dATP and its derivatives continue to drive innovation in nucleic acid engineering and biotechnology. The groundwork laid by fundamental research is paving the way for advanced applications.
Therapeutic Development: The success of 7-deazaadenosine analogs as antiviral agents against HCV and Dengue virus suggests a promising future for developing a broader class of nucleoside-based therapeutics. nih.govnih.gov Future work will likely focus on improving selectivity and pharmacokinetic properties to create potent and safe drugs.
Advanced Diagnostics and Probes: The enzymatic synthesis of DNA containing multiple, densely packed modifications is now feasible. researchgate.netresearchgate.net Incorporating fluorescent or reactive 7-deaza-dATP derivatives allows for the creation of highly specific probes for detecting and imaging nucleic acids in single cells. researchgate.net This can be applied to the development of advanced diagnostic tools and for studying genomic elements with nanoscopic precision.
Aptamer Selection and Synthesis: 7-Deaza-dATP can be used in the enzymatic synthesis of aptamers, which are short single-stranded DNA or RNA molecules that bind to a specific target molecule. researchgate.nettrilinkbiotech.com The modification can confer unique structural properties or resistance to nuclease degradation, potentially leading to aptamers with higher affinity and stability.
Expansion of the Genetic Alphabet: The incorporation of modified nucleotides is a key step toward expanding the genetic alphabet beyond the four natural bases. While 7-deazaadenosine pairs with thymine, its altered major groove properties can be exploited in the context of synthetic biology to create orthogonal information systems. Studies have examined the incorporation of non-standard base pairs, such as between 2'-deoxy-7-deazaxanthosine and 2,4-diaminopyrimidine, showing that some polymerases can accept these expanded alphabets, albeit with varying efficiency. nih.gov
The continued exploration of this compound and its ever-growing family of derivatives promises to yield new tools and technologies that will further advance our understanding and manipulation of biological systems.
Q & A
Q. What are the primary applications of 7-Deazaadenosine-5'-Triphosphate in molecular biology research?
this compound is used to reduce secondary structures in GC-rich DNA templates during PCR and sequencing. Its modified 7-deazaadenine base disrupts Hoogsteen base pairing, minimizing compression artifacts during electrophoresis. For optimal results, replace 25–50% of dATP with this compound in PCR master mixes and adjust Mg²⁺ concentrations to compensate for altered binding kinetics .
Q. How does the incorporation of this compound affect DNA polymerase processivity and fidelity?
Studies on analogous 7-deaza-dGTP indicate that modified nucleotides reduce polymerase elongation rates by 30–40% due to steric hindrance. To assess fidelity, conduct Sanger sequencing of PCR products and compare error rates to standard dATP controls. Use high-fidelity polymerases (e.g., Pfu) to mitigate misincorporation .
Q. What experimental parameters should be optimized when introducing this compound into reverse transcription workflows?
Increase reaction temperatures (e.g., 50–55°C) to destabilize RNA secondary structures and extend incubation times by 20–30%. Validate incorporation efficiency using PAGE analysis with SYBR Gold staining to confirm uniform band intensities .
Advanced Research Questions
Q. How can researchers resolve contradictions in this compound incorporation efficiency across different enzymatic systems?
Discrepancies often arise from variations in polymerase active-site geometry. For systematic analysis:
- Perform kinetic assays (e.g., kcat/Km measurements) using stopped-flow fluorometry.
- Compare structural data (e.g., X-ray crystallography of polymerase-nucleotide complexes) to identify steric clashes .
- Cross-reference results with SAMHD1 triphosphohydrolase activity assays, which show altered hydrolysis rates for modified dNTPs .
Q. What strategies are effective for quantifying this compound in complex biological matrices?
Use LC-MS/MS with a hydrophilic interaction chromatography (HILIC) column and a triple-quadrupole mass spectrometer. Optimize ionization parameters (e.g., ESI+ at 3.5 kV) and employ a stable isotope-labeled internal standard (e.g., ¹³C-7-Deazaadenosine-5'-Triphosphate) to account for matrix effects .
Q. How does this compound influence allosteric regulation in nucleotide-binding enzymes?
In SAMHD1, this compound acts as a competitive inhibitor by binding to the allosteric GTP site. To probe this:
- Perform in vitro activity assays with 100 µM GTP and titrate this compound (0–500 µM).
- Analyze data using a modified Hill equation to quantify cooperativity shifts.
- Validate with ITC to measure binding thermodynamics .
Methodological Considerations
Q. What controls are essential when using this compound in fluorescence-based assays?
Include:
- Blank reactions with equimolar dATP to normalize fluorescence quenching caused by the 7-deaza modification.
- Thermal denaturation curves (UV-Vis at 260 nm) to confirm template destabilization.
- Negative controls with non-hydrolysable analogs (e.g., α-thio-7-Deazaadenosine-5'-Triphosphate) to rule out phosphatase interference .
Q. How should researchers troubleshoot reduced amplification yields in this compound-modified PCR?
- Verify Mg²⁺ concentrations (increase by 0.5–1.0 mM).
- Add 5% DMSO to enhance primer-template hybridization.
- Pre-incubate reactions at 95°C for 5 min to fully denature templates before cycling .
Data Interpretation and Validation
Q. What analytical approaches differentiate between this compound incorporation and nonspecific polymerase pausing?
- Conduct primer extension assays with radiolabeled primers and resolve products on 20% denaturing PAGE.
- Compare banding patterns to dideoxy sequencing ladders.
- Use in silico modeling (e.g., Rosetta) to predict steric constraints in polymerase active sites .
Q. How do researchers reconcile conflicting reports on this compound's impact on RIG-I-mediated immune signaling?
While 5'-triphosphate RNA activates RIG-I, this compound lacks the 2'-OH group required for RIG-I binding. Validate using:
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